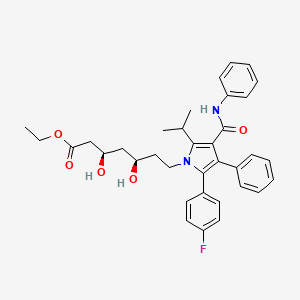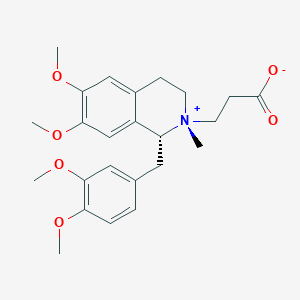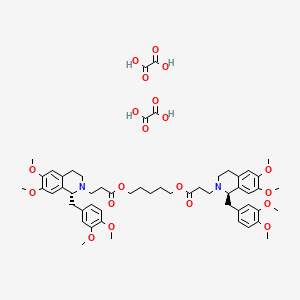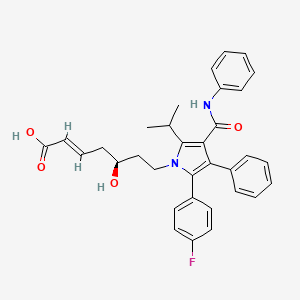![molecular formula C24H30ClN7O4S B601683 Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]- CAS No. 1255529-28-2](/img/structure/B601683.png)
Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-
説明
Edoxaban Impurity.
科学的研究の応用
Synthesis of Novel Derivatives
The compound under discussion has been utilized in the synthesis of various novel derivatives, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated moderate effects against bacterial and fungal species, indicating their potential in antimicrobial applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Role in Heterocyclic Chemistry
In heterocyclic chemistry, this ethanediamide derivative has been employed in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This showcases the compound's versatility and importance in creating structurally diverse heterocycles, which are crucial in pharmaceutical research and development (Palamarchuk et al., 2019).
Applications in Organic Chemistry
Its application extends to organic chemistry, where it is used in synthesizing various organic compounds like chiral C(2)-symmetric bisferrocenyldiamines. These compounds have shown promising results in catalytic activities, including asymmetric cyclopropanation, which is a significant reaction in organic synthesis (Song et al., 1999).
作用機序
Target of Action
Edoxaban impurity H, like Edoxaban, is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs . It is a rapidly acting, oral, selective factor Xa inhibitor . Factor Xa is a key protein in the coagulation cascade .
Mode of Action
By inhibiting factor Xa, Edoxaban impurity H prevents the stepwise amplification of protein factors needed to form blood clots .
Biochemical Pathways
The inhibition of factor Xa disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin . This ultimately leads to a reduction in thrombin generation and platelet activation, thereby preventing the formation of blood clots .
Pharmacokinetics
Edoxaban, and by extension its impurities, quickly reaches peak plasma concentrations in 1.5 hours, has a half-life of 10–14 hours, and has relatively high bioavailability of 62% . The clearance of Edoxaban involves both renal and non-renal pathways to almost equal extents .
Result of Action
The result of Edoxaban impurity H’s action is a reduction in the risk of stroke and systemic embolism (SE) in patients with nonvalvular atrial fibrillation (NVAF), and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant .
Action Environment
Co-administration of edoxaban with strong p-glycoprotein inhibitors, such as dronedarone, quinidine, and verapamil requires edoxaban dose-reduction by 50% to avoid the risk of over-exposure . The exposure of Edoxaban may also increase in patients with a body weight ≤60 kg and moderate renal impairment .
特性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2S,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-KMFMINBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3C[C@@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)


![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)

